4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,3,5-triazine core substituted with a 1H-imidazol-1-yl group at the 4-position and a morpholino group at the 6-position. The piperazine ring at the 2-position is further modified with an N-(o-tolyl)carboxamide moiety. Its synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2/c1-17-4-2-3-5-18(17)24-22(32)30-10-8-28(9-11-30)19-25-20(29-12-14-33-15-13-29)27-21(26-19)31-7-6-23-16-31/h2-7,16H,8-15H2,1H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOXUFQEAKSENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
This compound acts primarily as a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cell growth and survival. The structural components of the compound allow it to interact with key residues in the ATP-binding sites of these kinases.
Key Structural Features
- Imidazole Ring : Contributes to binding affinity and specificity towards kinase targets.
- Morpholine Group : Enhances solubility and bioavailability, influencing pharmacokinetics.
- Triazine Core : Acts as a scaffold for further modifications to improve efficacy.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
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Case Study on Melanoma Treatment :
A study involving A375 cells showed that treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours. Mechanistic studies indicated that this was associated with decreased phosphorylation of AKT and ERK1/2, critical mediators in cell survival signaling pathways. -
Combination Therapy :
In a combinatorial approach with existing chemotherapeutics, the compound demonstrated synergistic effects when used alongside traditional agents like doxorubicin. This was particularly noted in D54 cells where combined treatment resulted in enhanced apoptosis rates compared to monotherapy.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a moderate half-life suitable for therapeutic applications. Toxicity assessments in animal models indicate a low incidence of adverse effects at therapeutic doses, although further studies are warranted to establish long-term safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Structural and Functional Insights
- Triazine vs. Pyrimidine Cores : The target compound’s 1,3,5-triazine core offers three reactive positions for functionalization, enabling diverse pharmacological tuning compared to pyrazolo[3,4-d]pyrimidines, which are constrained by a fused bicyclic system .
- Substituent Effects: The morpholino group in the target compound and compound 48 is associated with improved solubility and metabolic stability, whereas the chloro substituent in the third analog (A325005) provides a handle for further synthetic modifications .
- Piperazine Modifications : The N-(o-tolyl)carboxamide in the target compound contrasts with the free piperazine in compound 48, likely altering target binding kinetics and cellular permeability .
Research Findings and Pharmacological Implications
While explicit pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Morpholino-triazine derivatives are frequently explored as PI3K/mTOR inhibitors. The benzoimidazole analog (compound 48) may exhibit enhanced target affinity due to aromatic stacking, whereas the imidazole in the target compound could favor hydrogen bonding .
- Solubility and Bioavailability : The o-tolyl carboxamide in the target compound likely improves aqueous solubility over tert-butyl-protected intermediates (e.g., compound 47), which require post-synthetic deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
